molecular formula C10H10 B14705402 1-Phenylbicyclo[1.1.0]butane CAS No. 23761-20-8

1-Phenylbicyclo[1.1.0]butane

Cat. No.: B14705402
CAS No.: 23761-20-8
M. Wt: 130.19 g/mol
InChI Key: VQJPARXNFRUEHX-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[1.1.0]butane is a unique and highly strained organic compound. It consists of a bicyclo[1.1.0]butane core with a phenyl group attached to one of the bridgehead carbons. The bicyclo[1.1.0]butane structure is characterized by a four-membered ring with a bridging carbon-carbon bond, which imparts significant strain to the molecule. This strain makes this compound an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 1-Phenylbicyclo[1.1.0]butane can be achieved through various synthetic routes. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can be further reacted with phenyl halides to introduce the phenyl group at the bridgehead position.

Industrial production methods for 1-Phenylbicyclo[11

Chemical Reactions Analysis

1-Phenylbicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain energy. Some common types of reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclobutanones, while reduction produces cyclobutanes.

Mechanism of Action

The mechanism by which 1-Phenylbicyclo[1.1.0]butane exerts its effects is primarily through strain-release reactions. The high strain energy of the bicyclo[1.1.0]butane core makes it highly reactive, allowing it to participate in a variety of chemical transformations. These reactions often involve the cleavage of the central strained bond, leading to the formation of more stable products such as cyclobutanes or azetidines .

Comparison with Similar Compounds

Properties

CAS No.

23761-20-8

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

1-phenylbicyclo[1.1.0]butane

InChI

InChI=1S/C10H10/c1-2-4-8(5-3-1)10-6-9(10)7-10/h1-5,9H,6-7H2

InChI Key

VQJPARXNFRUEHX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C2)C3=CC=CC=C3

Origin of Product

United States

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